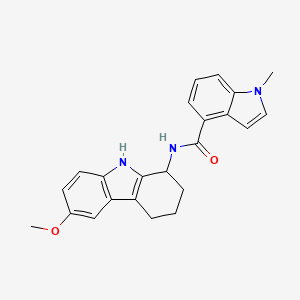

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide

Description

This compound (CAS: 1574359-84-4) is a tetrahydrocarbazole derivative featuring a 6-methoxy substitution on the carbazole core and a 1-methylindole-4-carboxamide moiety. Its molecular formula is C23H22N3O2, with a calculated molecular weight of 377.44 g/mol (derived from CAS data in ). The methoxy group at C6 and the indole-carboxamide side chain distinguish it from other carbazole-based antiviral agents.

Properties

Molecular Formula |

C23H23N3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c1-26-12-11-15-17(6-4-8-21(15)26)23(27)25-20-7-3-5-16-18-13-14(28-2)9-10-19(18)24-22(16)20/h4,6,8-13,20,24H,3,5,7H2,1-2H3,(H,25,27) |

InChI Key |

CMABLGKMIGIQME-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with N-Boc-1,3-diaminopropane in the presence of toluene-4-sulfonic acid in toluene at 140°C for 16 hours under an inert atmosphere . This intermediate is then reduced using sodium tetrahydroborate in methanol at 0-80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and indole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbazole and indole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation. The structural analogs of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide have been investigated for their ability to target specific cancer pathways, making them promising candidates for further development in anticancer therapies .

Neuroprotective Effects

Compounds derived from carbazole structures are noted for their neuroprotective effects. This includes potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Similar derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and biofilm formation. The structure's ability to interact with microbial cell membranes is thought to contribute to its antimicrobial activity .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport properties .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Research | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Neuroprotective Study | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell lines. |

| Antimicrobial Testing | Antimicrobial Properties | Effective against multiple bacterial strains with low MIC values. |

| Material Properties | Organic Electronics | Exhibited good charge transport characteristics suitable for OLED applications. |

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table highlights structural differences and similarities with related carbazole derivatives:

Impact of Substituents on Activity and Pharmacokinetics

- C6 Substituent: Chloro (GSK983): Enhances antiviral potency (IC50 = 0.005 µM) due to increased lipophilicity and electron-withdrawing effects, improving target binding .

- Amide Moiety :

Stereochemical Considerations

GSK983 and its analogs emphasize the importance of the (R)-configuration at the 1-amine position for optimal anti-HPV activity. The target compound’s stereochemistry is unspecified in the evidence, but similar enantiomeric preferences likely apply .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 444.5 g/mol. Its structure features a tetrahydrocarbazole moiety linked to an indole carboxamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H28N4O3 |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 1574303-43-7 |

Anticancer Properties

Research indicates that derivatives of carbazole and indole structures exhibit promising anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for tumor growth.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in the metabolism of drugs and endogenous compounds, influencing pharmacokinetics and pharmacodynamics.

- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of this compound against MCF-7 cells:

- IC50 Values : The compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential to induce programmed cell death.

Study 2: Neuroprotection in Oxidative Stress Models

A separate investigation into the neuroprotective effects found that:

- Cell Viability : Neuronal cells treated with the compound showed a 30% increase in viability under oxidative stress conditions compared to untreated controls.

- Biomarkers : The treatment led to a significant reduction in reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide, and how is structural integrity confirmed?

- Methodology : Synthesis typically involves condensation of a methoxy-tetrahydrocarbazole derivative with a methyl-indole-carboxamide intermediate under reflux in acetic acid, similar to protocols for indole-thiazolidinone hybrids . Post-synthesis, structural validation employs -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic refinement, SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used to resolve bond lengths, angles, and torsional ambiguities .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended for initial activity profiling?

- Methodology : Early-stage biological studies focus on enzyme inhibition (e.g., kinases, oxidoreductases) or receptor binding assays. For example, competitive binding assays using fluorescence polarization or radiometric methods can quantify interactions with targets like dihydroorotate dehydrogenase (DHODH), a mechanism observed in structurally related tetrahydroindazole derivatives . Dose-response curves (IC/EC) and selectivity profiling against related enzymes are critical to establish baseline activity.

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assay platforms?

- Methodology : Contradictions often arise from assay variability (e.g., cell-free vs. cell-based systems) or off-target effects. To address this:

- Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays).

- Use CRISPR/Cas9-engineered knockout cell lines to confirm target specificity.

- Analyze pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) to rule out artifactive degradation .

Q. What strategies optimize the synthetic yield of this compound in multi-gram-scale preparations?

- Methodology : Scale-up challenges include poor solubility of intermediates and side reactions. Optimization strategies:

- Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility during condensation .

- Employ flow chemistry for precise temperature control during exothermic steps.

- Use preparative HPLC with C18 columns for high-purity isolation, as described for analogous carboxamide derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what software tools are recommended?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulate binding modes with targets like G-protein-coupled receptors or catalytic enzyme sites. Key steps:

- Generate ligand 3D structures using Open Babel with AM1-BCC charges.

- Validate docking poses against crystallographic data (PDB entries) of related complexes.

- Calculate binding free energies (MM/PBSA) to prioritize high-affinity conformers .

Q. What analytical techniques are critical for resolving stereochemical ambiguities in the carbazole-indole scaffold?

- Methodology : Chiral purity is assessed via:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) and UV detection.

- Vibrational circular dichroism (VCD) to assign absolute configuration.

- Single-crystal X-ray diffraction with SHELXL refinement, leveraging anomalous scattering for heavy-atom derivatives .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

- Methodology : Rational modifications include:

- Introducing electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para-methoxy groups).

- Isosteric replacement of the carboxamide with a sulfonamide to resist hydrolysis.

- In vitro microsomal stability assays (human/rat liver microsomes) guide iterative SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.